molecular formula C13H15N3O4 B2520029 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid CAS No. 2248395-39-1

5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid

Cat. No.: B2520029
CAS No.: 2248395-39-1
M. Wt: 277.28
InChI Key: UXDFCJXZGJYORG-UHFFFAOYSA-N
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Description

The compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The structure suggests that it might have properties similar to other indazole derivatives, which are often used in research and drug discovery .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an indazole core with a [(2-Methylpropan-2-yl)oxycarbonylamino] group attached. This group is likely to influence the compound’s reactivity and potentially its biological activity .


Chemical Reactions Analysis

As with the synthesis, without specific information or context, it’s challenging to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the presence of the indazole core and the [(2-Methylpropan-2-yl)oxycarbonylamino] group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indazole core and the [(2-Methylpropan-2-yl)oxycarbonylamino] group could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many indazole derivatives interact with various enzymes or receptors, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-7-4-5-9-8(6-7)10(11(17)18)16-15-9/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDFCJXZGJYORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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